N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Catalog No.
S874473
CAS No.
873310-33-9
M.F
C16H20NOCl
M. Wt
277.79
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochlor...

CAS Number

873310-33-9

Product Name

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

IUPAC Name

N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride

Molecular Formula

C16H20NOCl

Molecular Weight

277.79

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl

Synonyms

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is a chemical compound that exhibits significant pharmacological properties. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is structurally related to fluoxetine, a well-known antidepressant. The molecular formula of this compound is C16H19ClNC_{16}H_{19}ClN, and its molecular weight is approximately 241.334g/mol241.334\,g/mol .

This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders. Its unique structure allows it to interact with various neurotransmitter systems in the brain, primarily focusing on serotonin and norepinephrine pathways.

Research suggests N-Methyl-PPPA acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) []. SNRIs work by preventing the reabsorption of serotonin and norepinephrine, two neurotransmitters involved in mood regulation, by the presynaptic neuron. This increased availability of neurotransmitters in the synaptic cleft is thought to contribute to the antidepressant effects observed in some SNRI medications [].

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, also known by its chemical name atomoxetine hydrochloride, is a medication primarily used to treat attention deficit hyperactivity disorder (ADHD) []. However, its potential applications extend beyond ADHD treatment and have been explored in various scientific research areas.

Role in Understanding Dopamine and Norepinephrine Systems

Atomoxetine acts as a selective norepinephrine reuptake inhibitor (SNRI) []. This means it increases levels of the neurotransmitter norepinephrine in the brain by preventing its reabsorption by neurons. Norepinephrine plays a crucial role in regulating attention, focus, and impulsivity, all of which are core symptoms of ADHD. By enhancing norepinephrine activity, atomoxetine may improve these cognitive functions in individuals with ADHD.

Studies using atomoxetine have helped researchers understand the specific role of the norepinephrine system in ADHD and other neuropsychiatric disorders. By observing the effects of atomoxetine on behavior and cognitive function, scientists can gain insights into how alterations in norepinephrine signaling contribute to these conditions [].

Potential Applications Beyond ADHD

The effects of atomoxetine on norepinephrine have also led researchers to explore its potential use in treating other conditions. Some research suggests atomoxetine may be beneficial in managing symptoms of depression, particularly those related to apathy and lack of motivation []. Additionally, studies have investigated its potential role in treating substance use disorders, with some evidence indicating it may help reduce cravings and relapse risk [].

. A notable reaction includes the alkylation of 3-phenoxy-3-phenylpropan-1-amine with methyl iodide or another suitable methylating agent. This reaction typically occurs under basic conditions, facilitating the formation of the desired N-methyl derivative .

Another important reaction pathway involves the conversion of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide, such as sodium hydroxide or potassium hydroxide, in dimethylsulfoxide at elevated temperatures (50 °C to 120 °C). This method yields N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine hydrochloride with high efficiency .

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride exhibits significant biological activity, primarily as a serotonin-norepinephrine reuptake inhibitor. This mechanism involves blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby enhancing their availability and activity in the central nervous system. This action is beneficial in treating various mood disorders, including depression and anxiety .

Furthermore, studies have indicated that this compound may possess additional neuroprotective effects, which could be advantageous in managing neurodegenerative diseases .

The synthesis of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride can be achieved through multiple methods:

  • Alkylation Method:
    • Reacting 3-phenoxy-3-phenylpropan-1-amine with methyl iodide under basic conditions.
  • Trifluoromethylation Reaction:
    • Involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in dimethylsulfoxide and an alkaline hydroxide at elevated temperatures .

These methods highlight the versatility in synthesizing this compound while maintaining a focus on efficiency and yield.

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride has various applications:

  • Pharmaceutical Development: Primarily utilized in developing antidepressant medications due to its serotonin-norepinephrine reuptake inhibition properties.
  • Research: Employed in neuropharmacological studies to understand its effects on neurotransmitter systems.
  • Chemical Reference Standards: Used as a reference material for quality control in pharmaceutical formulations .

Interaction studies involving N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride have focused on its binding affinity to serotonin and norepinephrine transporters. Research indicates that this compound selectively inhibits serotonin reuptake without significantly affecting dopamine systems, which distinguishes it from other antidepressants . Additionally, studies have explored its potential interactions with other neurotransmitter systems, suggesting a complex profile that warrants further investigation.

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride shares structural similarities with several other compounds that act on similar biological pathways. Notable comparisons include:

Compound NameStructureMechanism of ActionUnique Features
FluoxetineC17_{17}H18_{18}F3_{3}N0_{0}Selective serotonin reuptake inhibitorFirst marketed SSRI; well-studied
AtomoxetineC17_{17}H21_{21}N0_{0}Selective norepinephrine reuptake inhibitorPrimarily used for ADHD
NisoxetineC17_{17}H20_{20}N0_{0}Serotonin-norepinephrine reuptake inhibitorLess commonly used; research interest

These compounds highlight the unique position of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride within the class of antidepressants and its potential for further therapeutic exploration .

Purity

> 95%

Quantity

Milligrams-Grams

Dates

Modify: 2024-04-15

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